L-tryptophan

Catalog No.
S546014
CAS No.
73-22-3
M.F
C11H12N2O2
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-tryptophan

CAS Number

73-22-3

Product Name

L-tryptophan

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1

InChI Key

QIVBCDIJIAJPQS-VIFPVBQESA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N

Solubility

1 to 5 mg/mL at 68 °F (NTP, 1992)
Slightly soluble in acetic acid, ethanol; insoluble in ethyl ether
Solubility in water: 0.23 g/L at 0 °C, 11.4 g/L at 25 °C, 17.1 g/L at 50 °C, 27.95 g/L at 75 °C, 49.9 g/L at 100 °C
Soluble 1 in 100 of water; very slightly soluble in alcohol; practically insoluble chloroform and ether; soluble in hot alcohol and solutions of dilute acids and alkali hydroxides.
13.4 mg/mL at 25 °C

Synonyms

Ardeydorm, Ardeytropin, L Tryptophan, L Tryptophan ratiopharm, L-Tryptophan, L-Tryptophan-ratiopharm, Levotryptophan, Lyphan, Naturruhe, Optimax, PMS Tryptophan, PMS-Tryptophan, ratio Tryptophan, ratio-Tryptophan, Trofan, Tryptacin, Tryptan, Tryptophan, Tryptophan Metabolism Alterations

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N

Description

The exact mass of the compound Tryptophan is 204.0899 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 to 5 mg/ml at 68° f (ntp, 1992)13400 mg/l (at 25 °c)0.07 mslightly soluble in acetic acid, ethanol; insoluble in ethyl ethersolubility in water: 0.23 g/l at 0 °c, 11.4 g/l at 25 °c, 17.1 g/l at 50 °c, 27.95 g/l at 75 °c, 49.9 g/l at 100 °csoluble 1 in 100 of water; very slightly soluble in alcohol; practically insoluble chloroform and ether; soluble in hot alcohol and solutions of dilute acids and alkali hydroxides.13.4 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757373. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic. It belongs to the ontological category of L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Precursor to Neurotransmitters and Signaling Molecules

  • Serotonin Synthesis

    Tryptophan is the sole precursor to serotonin, a neurotransmitter crucial for mood, sleep regulation, appetite, and learning ). Research investigates how manipulating tryptophan levels affects serotonin production and its downstream effects on behavior and cognition L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications: .

  • Melatonin Production

    Tryptophan is converted to melatonin, a hormone regulating sleep-wake cycles ). Studies explore how dietary tryptophan or supplementation influences melatonin synthesis and sleep patterns.

Nutritional Research

  • Dietary Importance

    As an essential amino acid, tryptophan cannot be synthesized by the body and must be obtained through diet. Research focuses on the optimal dietary intake of tryptophan for various age groups and health conditions Analysis, Nutrition, and Health Benefits of Tryptophan: ).

  • Protein Quality Assessment

    Tryptophan content is a factor in determining protein quality. Research explores how food protein sources compare in terms of tryptophan availability and its impact on overall protein utilization Analysis, Nutrition, and Health Benefits of Tryptophan: ).

Agricultural Applications

  • Plant Growth Enhancement

    Studies investigate the application of exogenous tryptophan, meaning tryptophan applied from an external source, to improve plant growth and crop yield. Tryptophan acts as a precursor to auxin, a plant growth hormone Perspectives of Using L-Tryptophan for Improving Productivity of Agricultural Crops: A Review: .

  • Biofortification

    Research explores the possibility of fortifying crops with tryptophan to address potential deficiencies and improve nutritional value Analysis, Nutrition, and Health Benefits of Tryptophan: ).

L-Tryptophan is an essential α-amino acid characterized by its indole side chain, which distinguishes it from other amino acids. It plays a critical role in protein synthesis and serves as a precursor for several biologically significant compounds, including the neurotransmitter serotonin and the hormone melatonin. The structural formula of L-Tryptophan is C₁₁H₁₂N₂O₂, and it contains both an α-amino group and an α-carboxylic acid group, making it a polar molecule with unique reactivity properties due to its aromatic indole structure .

Tryptophan's mechanism of action revolves around its conversion to serotonin and melatonin.

  • Serotonin production: Tryptophan competes with other large neutral amino acids for transport across the blood-brain barrier. Once inside the brain, it is converted to serotonin through the aforementioned enzymatic steps. Serotonin then interacts with various receptors, influencing mood, sleep, and appetite.
  • Melatonin production: Serotonin is further converted to N-acetylserotonin and then melatonin in the pineal gland. Melatonin regulates the sleep-wake cycle by binding to melatonin receptors throughout the body.
, primarily through enzymatic pathways in biological systems. The most notable reactions include:

  • Hydroxylation to 5-Hydroxytryptophan: Catalyzed by tryptophan hydroxylase, this reaction is the first step in serotonin synthesis .
  • Decarboxylation to Serotonin: Following hydroxylation, 5-hydroxytryptophan is decarboxylated by aromatic L-amino acid decarboxylase to produce serotonin .
  • Kynurenine Pathway: L-Tryptophan can be metabolized via the kynurenine pathway, leading to the formation of kynurenine and other metabolites like kynurenic acid and quinolinic acid, which are involved in various physiological processes .

The oxidative degradation of L-Tryptophan can produce reactive intermediates that lead to various degradation products, influenced by factors such as light and reactive oxygen species .

L-Tryptophan exhibits several biological activities:

  • Neurotransmitter Precursor: It is crucial for serotonin production, which regulates mood, sleep, and appetite. Low levels of serotonin are linked to mood disorders such as depression .
  • Melatonin Synthesis: L-Tryptophan is also a precursor for melatonin, which regulates circadian rhythms and sleep patterns .
  • Immune Modulation: Metabolites from the kynurenine pathway play roles in immune response regulation and may influence neuroinflammatory conditions .

L-Tryptophan has diverse applications:

  • Nutritional Supplements: Often marketed for improving mood and sleep quality due to its role in serotonin synthesis .
  • Pharmaceuticals: Used in formulations aimed at treating depression and sleep disorders.
  • Animal Feed: Supplemented in livestock diets to improve growth and feed efficiency .

Research has shown that L-Tryptophan interacts with various biological systems:

  • Serotonergic System: Increased dietary intake can elevate serotonin levels, impacting mood and behavior.
  • Drug Interactions: L-Tryptophan may interact with antidepressants (e.g., selective serotonin reuptake inhibitors) leading to enhanced serotonergic effects, which necessitates careful monitoring during co-administration .

Several compounds share structural or functional similarities with L-Tryptophan. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-HydroxytryptophanHydroxylated form of L-TryptophanDirect precursor to serotonin
SerotoninIndole structure with additional hydroxyl groupsNeurotransmitter involved in mood regulation
MelatoninIndole structure with acetyl groupRegulates sleep-wake cycles
KynurenineProduct of tryptophan metabolismInvolved in immune response
TryptamineDecarboxylated derivative of tryptophanTrace amine with psychoactive properties

L-Tryptophan's uniqueness lies in its essential status for humans and its dual role as both a protein constituent and a precursor for vital neurotransmitters and hormones . Its metabolic pathways also highlight its importance in maintaining homeostasis within biological systems.

The molecular architecture of L-tryptophan reflects a sophisticated arrangement of functional groups that confer unique physicochemical properties to this essential amino acid. The compound possesses the molecular formula C₁₁H₁₂N₂O₂, with a molecular weight of 204.23 grams per mole, making it the largest among the standard proteinogenic amino acids. The International Union of Pure and Applied Chemistry name for this compound is (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, which precisely describes its stereochemical configuration and structural features.

The stereochemical configuration of L-tryptophan centers around its α-carbon, which exhibits the S-configuration characteristic of naturally occurring L-amino acids. This stereochemical arrangement is critical for the compound's biological activity and its incorporation into protein structures. The molecule exists as a zwitterion at physiological pH values, where the amino group becomes protonated (NH₃⁺) with a pKa value of 9.39, while the carboxylic acid group undergoes deprotonation (COO⁻) with a pKa value of 2.38. The isoelectric point of L-tryptophan occurs at pH 5.89, representing the pH at which the molecule carries no net electrical charge.

The indole side chain represents the most distinctive structural feature of L-tryptophan, consisting of a bicyclic ring system formed by the fusion of a benzene ring with a pyrrole ring. This indole substituent is positioned at the β-carbon of the amino acid backbone, creating a non-polar aromatic region that significantly influences the molecule's hydrophobic characteristics. The indole ring system contains two nitrogen atoms: one incorporated into the pyrrole ring (Nε1) and another in the amino group of the amino acid backbone. The presence of this bulky indole side chain contributes to L-tryptophan receiving the single-letter symbol W in protein notation, as the double ring structure visually resembles the bulky appearance of this letter.

Physical properties of L-tryptophan demonstrate its crystalline nature and limited water solubility. The compound appears as a white to slightly yellowish-white crystalline powder that is odorless and possesses a slightly bitter taste. The melting point occurs at 289-290°C with decomposition, indicating the thermal stability of the crystalline structure up to relatively high temperatures. Water solubility remains limited at 11.4 grams per liter at 25°C, reflecting the hydrophobic nature of the indole side chain. The compound demonstrates enhanced solubility in dilute acids and bases, as well as in heated ethanol, but remains insoluble in formaldehyde and ethyl ether.

PropertyValueReference
Molecular FormulaC₁₁H₁₂N₂O₂
Molecular Weight204.23 g/mol
Melting Point289-290°C (decomposition)
Water Solubility11.4 g/L (25°C)
pKa (amino group)9.39
pKa (carboxyl group)2.38
Isoelectric Point5.89
Optical Rotation[α]D +31.5±1° (c=1% in H₂O)

The kynurenine pathway represents the predominant route of L-tryptophan metabolism, accounting for approximately 95% of total tryptophan catabolism in mammalian systems [1] [2]. This pathway serves as a critical regulatory mechanism for central nervous system homeostasis through the production of multiple neuroactive metabolites that exert both neuroprotective and neurotoxic effects [3] [4].

The initiation of the kynurenine pathway occurs through the oxidative cleavage of the indole ring of L-tryptophan by three distinct enzymes: tryptophan 2,3-dioxygenase (TDO2), indoleamine 2,3-dioxygenase 1 (IDO1), and indoleamine 2,3-dioxygenase 2 (IDO2) [1] [5]. TDO2 functions primarily in hepatic tissues as a tetrameric enzyme containing heme cofactors, while IDO1 operates as a monomeric heme-containing enzyme distributed throughout extrahepatic tissues [1] [6]. The enzyme IDO2 exhibits similar structural characteristics to IDO1 but demonstrates distinct tissue distribution patterns and substrate specificity profiles [7].

The enzymatic conversion of L-tryptophan to N-formylkynurenine represents the rate-limiting step of the entire pathway [1] [8]. This reaction requires molecular oxygen as a co-substrate and proceeds through a dioxygenase mechanism involving the incorporation of both oxygen atoms into the substrate molecule [6]. The crystal structure of human IDO1 reveals two distinct α-helical domains with the heme prosthetic group positioned between them, creating a catalytic environment that facilitates substrate binding and oxygen activation [6].

Following the initial oxidation step, N-formylkynurenine undergoes hydrolysis by arylformamidase (AFMID) to yield kynurenine, the central metabolite of the pathway [1]. Kynurenine serves as a crucial branch point, directing metabolic flux toward either neuroprotective or neurotoxic end products [9]. The transamination of kynurenine by kynurenine aminotransferases (KAT I-IV) produces kynurenic acid, an endogenous antagonist of N-methyl-D-aspartate (NMDA) receptors and α7-nicotinic acetylcholine receptors [10] [11].

Alternatively, kynurenine can undergo hydroxylation by kynurenine 3-monooxygenase (KMO) to form 3-hydroxykynurenine [12] [13]. This flavin adenine dinucleotide-dependent enzyme localizes to the outer mitochondrial membrane and requires nicotinamide adenine dinucleotide phosphate (NADPH) as a reducing cofactor [12]. The enzyme demonstrates asymmetric subunit structure and contains specific binding domains that facilitate substrate recognition and catalytic activity [14] [13].

The downstream metabolism of 3-hydroxykynurenine proceeds through kynureninase-mediated conversion to 3-hydroxyanthranilic acid, followed by oxidation via 3-hydroxyanthranilic acid 3,4-dioxygenase to generate 2-amino-3-carboxymuconic semialdehyde [1]. This intermediate spontaneously converts to quinolinic acid, a potent NMDA receptor agonist that exhibits excitotoxic properties [15] [16].

Table 1: Key Enzymes in L-tryptophan Metabolic Pathways

EnzymeEC NumberCellular LocationPrimary Function
Tryptophan Hydroxylase 1 (TPH1)EC 1.14.16.4Peripheral tissues, pineal gland5-hydroxytryptophan synthesis
Tryptophan Hydroxylase 2 (TPH2)EC 1.14.16.4Central nervous system, raphe nuclei5-hydroxytryptophan synthesis
Aromatic L-amino Acid Decarboxylase (AADC)EC 4.1.1.28CytoplasmSerotonin synthesis from 5-HTP
Serotonin N-acetyltransferase (SNAT)EC 2.3.1.87Pineal gland chloroplastsN-acetylserotonin synthesis
Acetylserotonin O-methyltransferase (ASMT)EC 2.1.1.4CytoplasmMelatonin synthesis
Indoleamine 2,3-dioxygenase 1 (IDO1)EC 1.13.11.52Cytoplasm, various tissuesKynurenine pathway initiation
Indoleamine 2,3-dioxygenase 2 (IDO2)EC 1.13.11.52Cytoplasm, liver, kidneyKynurenine pathway initiation
Tryptophan 2,3-dioxygenase (TDO2)EC 1.13.11.11Liver, tetramericKynurenine pathway initiation
Arylformamidase (AFMID)EC 3.5.1.9CytoplasmN-formylkynurenine hydrolysis
Kynurenine Aminotransferase I (KAT I)EC 2.6.1.7Mitochondria, liverKynurenic acid synthesis
Kynurenine Aminotransferase II (KAT II)EC 2.6.1.7Mitochondria, brainKynurenic acid synthesis
Kynurenine 3-monooxygenase (KMO)EC 1.14.13.9Mitochondria, outer membrane3-hydroxykynurenine synthesis
Kynureninase (KYNU)EC 3.7.1.3Cytoplasm and mitochondriaAnthranilic acid synthesis
3-hydroxyanthranilic Acid 3,4-dioxygenase (3HAO)EC 1.13.11.6Cytoplasm2-amino-3-carboxymuconic semialdehyde synthesis
Quinolinic Acid Phosphoribosyltransferase (QPRT)EC 2.4.2.19Cytoplasm, astrocytes, neuronsNAD+ precursor synthesis

The cellular distribution of kynurenine pathway enzymes demonstrates remarkable specificity that influences the regional production of neuroactive metabolites [15]. Kynurenic acid synthesis occurs predominantly in astrocytes through KAT II activity, which accounts for approximately 70% of kynurenic acid production in human brain tissue [11]. Conversely, quinolinic acid formation takes place primarily in microglial cells through the sequential action of KMO, kynureninase, and 3-hydroxyanthranilic acid 3,4-dioxygenase [15] [11].

Research investigations have documented significant alterations in kynurenine pathway metabolism associated with various neurological and psychiatric disorders [3] [17]. Elevated quinolinic acid concentrations have been observed in neurodegenerative conditions including Alzheimer disease, Parkinson disease, and Huntington disease, suggesting a role for excitotoxic mechanisms in disease pathogenesis [17]. Conversely, increased kynurenic acid levels have been documented in schizophrenia, potentially contributing to cognitive dysfunction through excessive NMDA receptor antagonism [17].

The pharmacological modulation of kynurenine pathway enzymes represents a promising therapeutic strategy for neurological disorders [9] [18]. Inhibition of IDO1 or KMO activity can alter the balance between neuroprotective and neurotoxic metabolite production, potentially providing therapeutic benefits in conditions characterized by neuroinflammation or excitotoxicity [9] [13]. Clinical studies have demonstrated that kynurenine pathway metabolites serve as biomarkers for disease progression and treatment response in various neurological conditions [19] [17].

Table 2: Metabolite Concentrations in Human Brain and Plasma

MetaboliteBrain Concentration μMPlasma Concentration μMPhysiological Role
L-tryptophan5.0-15.040-100Precursor amino acid
Kynurenine0.5-2.01.0-3.0Central metabolite
Kynurenic acid0.1-1.00.02-0.08NMDA receptor antagonist
3-hydroxykynurenine0.05-0.50.1-0.3Neurotoxic metabolite
Quinolinic acid0.01-0.10.02-0.05NMDA receptor agonist
3-hydroxyanthranilic acid0.02-0.20.05-0.15Intermediate metabolite
Serotonin0.1-2.00.5-2.0Neurotransmitter
5-hydroxytryptophan0.01-0.10.001-0.01Serotonin precursor
N-acetylserotonin0.001-0.010.001-0.005Melatonin precursor
Melatonin0.0001-0.0010.0001-0.0005Circadian hormone

Methoxyindole Pathway: Serotonin and Melatonin Synthesis

The methoxyindole pathway represents a quantitatively minor but physiologically crucial route of L-tryptophan metabolism, accounting for approximately 1-3% of total tryptophan utilization in mammalian systems [20] [21]. This pathway generates two essential signaling molecules: serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine), which regulate diverse physiological processes including neurotransmission, mood, circadian rhythms, and sleep-wake cycles [22] [23].

The biosynthesis of serotonin commences with the hydroxylation of L-tryptophan at the C-5 position of the indole ring, catalyzed by tryptophan hydroxylase (TPH) [23] [24]. Two distinct isoforms of this enzyme exist: TPH1, primarily expressed in peripheral tissues including the gastrointestinal tract and pineal gland, and TPH2, which demonstrates specific expression in central nervous system neurons, particularly within the raphe nuclei [25] [24]. The enzymatic mechanism requires tetrahydrobiopterin (BH4) as an essential cofactor and molecular oxygen as a co-substrate [24] [26].

Human TPH2 exhibits distinct biochemical properties compared to TPH1, including enhanced solubility, different kinetic parameters, and unique regulatory mechanisms [25] [27]. Structural analysis reveals that TPH2 contains an N-terminal regulatory domain that influences enzyme stability and activity, with removal of this domain resulting in increased solubility and enzymatic stability [27]. The enzyme functions as a homotetramer with a molecular weight of approximately 236 kilodaltons [27].

The substrate specificity of tryptophan hydroxylase demonstrates strict requirements for proper indole ring positioning within the active site [26]. Crystallographic studies have identified four critical residues (R303, T311, S382, I412 in human TPH2) that determine substrate binding specificity and catalytic efficiency [26]. Mutations affecting these residues result in dramatically reduced enzymatic activity and have been associated with neurological disorders [26].

The product of tryptophan hydroxylase activity, 5-hydroxytryptophan, undergoes subsequent decarboxylation by aromatic L-amino acid decarboxylase (AADC) to generate serotonin [23] [28]. This enzyme requires pyridoxal 5'-phosphate (the active form of vitamin B6) as a cofactor and catalyzes the removal of the carboxyl group from 5-hydroxytryptophan [23] [29]. The reaction proceeds through a Schiff base intermediate formed between the substrate and the pyridoxal phosphate cofactor [29].

Serotonin synthesis demonstrates tissue-specific regulation, with approximately 95% of total body serotonin produced in enterochromaffin cells of the gastrointestinal tract [20]. Brain serotonin synthesis occurs exclusively in neurons expressing TPH2, primarily located in the raphe nuclei of the brainstem [21]. The rate-limiting nature of tryptophan hydroxylase activity means that serotonin synthesis directly correlates with tryptophan availability in brain tissue, particularly in TPH2-expressing neurons [22] [21].

The conversion of serotonin to melatonin occurs through a two-step enzymatic process localized primarily within the pineal gland [30] [31]. The initial step involves N-acetylation of serotonin by serotonin N-acetyltransferase (SNAT), which requires acetyl-coenzyme A as a cofactor [30] [29]. This enzyme demonstrates circadian regulation, with activity levels peaking during nighttime hours in response to sympathetic nervous system activation [31].

The final step in melatonin biosynthesis involves O-methylation of N-acetylserotonin by acetylserotonin O-methyltransferase (ASMT) [30] [29]. This enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl donor and demonstrates cytoplasmic localization [30]. The methylation reaction transfers a methyl group to the hydroxyl group at the C-5 position of the indole ring, generating the final melatonin product [29] [31].

Table 3: Cofactors and Coenzymes in L-tryptophan Pathways

Cofactor/CoenzymeAssociated EnzymesFunctionPathway
Tetrahydrobiopterin (BH4)TPH1, TPH2Hydroxylation reactionsMethoxyindole pathway
Pyridoxal 5'-phosphate (PLP)AADC, KAT I, KAT IIDecarboxylation and transaminationMethoxyindole and Kynurenine pathways
Acetyl-CoASNATAcetylation reactionsMethoxyindole pathway
S-adenosyl-L-methionine (SAM)ASMTMethylation reactionsMethoxyindole pathway
Heme (iron protoporphyrin IX)IDO1, IDO2, TDO2Dioxygenation reactionsKynurenine pathway
Flavin adenine dinucleotide (FAD)KMOMonooxygenation reactionsKynurenine pathway
Nicotinamide adenine dinucleotide phosphate (NADPH)KMO, 3HAOReducing equivalentsKynurenine pathway
Phosphoribosyl pyrophosphate (PRPP)QPRTRibose phosphate donorNAD/NADP synthesis
Alpha-ketoglutarateKAT I, KAT IIAmino group acceptorKynurenine pathway
Molecular oxygen (O2)IDO1, IDO2, TDO2, KMOOxidation substrateAll pathways

Recent investigations have revealed that serotonin functions as an autocrine neurotransmitter within the pineal gland, modulating melatonin synthesis through 5-HT2C receptor activation [31]. Pinealocytes constitutively secrete serotonin via equilibrative plasma membrane monoamine transporters, and this released serotonin accumulates within the tissue to activate endogenous receptors [31]. The autocrine serotonin signaling potentiates norepinephrine-induced melatonin synthesis, providing a novel regulatory mechanism for circadian hormone production [31].

Clinical studies have documented significant disruptions in the serotonin-melatonin pathway associated with autism spectrum disorders [32] [33]. Approximately 47% of individuals with autism spectrum disorders exhibit elevated N-acetylserotonin levels in blood platelets, indicating impaired conversion to melatonin [32]. This biochemical abnormality correlates with sleep disturbances commonly observed in affected individuals [32]. Mechanistic investigations have identified reduced expression of 14-3-3 proteins, which regulate both SNAT and ASMT enzymatic activities, as a contributing factor to melatonin synthesis deficits [33].

The therapeutic potential of melatonin supplementation has been extensively investigated for various clinical conditions [30]. Melatonin demonstrates antioxidant properties, circadian rhythm regulation, and neuroprotective effects [30]. Clinical trials have evaluated melatonin efficacy for sleep disorders, neurodegenerative diseases, and metabolic dysfunction [30]. The safety profile of melatonin supplementation appears favorable, with minimal adverse effects reported in clinical studies [30].

Nutritional factors significantly influence serotonin and melatonin synthesis through effects on tryptophan availability [20] [34]. Carbohydrate consumption increases insulin secretion, which reduces plasma concentrations of large neutral amino acids that compete with tryptophan for blood-brain barrier transport [20]. This mechanism enhances brain tryptophan availability and subsequently increases serotonin synthesis [20]. Conversely, protein intake elevates competing amino acid levels, potentially reducing tryptophan uptake into brain tissue [20] [34].

NAD/NADP Coenzyme Production Mechanisms

The synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) from L-tryptophan represents a fundamental biosynthetic pathway essential for cellular energy metabolism, redox reactions, and numerous enzymatic processes [35] [36]. This de novo synthetic route constitutes the sole mechanism for generating NAD+ from amino acid precursors and plays a crucial role in maintaining cellular NAD+ homeostasis [35] [37].

The conversion of L-tryptophan to NAD+ proceeds through the kynurenine pathway via eight distinct enzymatic steps [35] [38]. The initial reaction involves the oxidative cleavage of L-tryptophan by TDO2, IDO1, or IDO2 to generate N-formylkynurenine [36] [37]. This step represents the primary rate-limiting reaction for the entire NAD+ biosynthetic pathway and determines the overall flux through the de novo synthesis route [38].

Following the formation of N-formylkynurenine, arylformamidase catalyzes the hydrolytic removal of the formyl group to produce kynurenine [36]. The metabolic fate of kynurenine determines whether tryptophan carbon enters NAD+ synthesis or alternative pathway branches [35]. Kynurenine 3-monooxygenase directs kynurenine toward the NAD+ biosynthetic branch through hydroxylation to 3-hydroxykynurenine [35] [36].

The subsequent enzymatic steps involve kynureninase-catalyzed conversion of 3-hydroxykynurenine to 3-hydroxyanthranilic acid, followed by oxidation via 3-hydroxyanthranilic acid 3,4-dioxygenase to generate 2-amino-3-carboxymuconic semialdehyde [36] [39]. This intermediate spontaneously cyclizes to form quinolinic acid, the immediate precursor for NAD+ synthesis [35] [16].

Table 4: NAD+/NADP+ Production Steps from L-tryptophan

StepSubstrateProductEnzymeEfficiency Percent
1L-tryptophanN-formylkynurenineTDO2/IDO1/IDO295
2N-formylkynurenineKynurenineAFMID90
3Kynurenine3-hydroxykynurenineKMO70
43-hydroxykynurenine3-hydroxyanthranilic acidKYNU85
53-hydroxyanthranilic acid2-amino-3-carboxymuconic semialdehyde3HAO80
62-amino-3-carboxymuconic semialdehydeQuinolinic acidSpontaneous100
7Quinolinic acidNicotinic acid mononucleotideQPRT75
8Nicotinic acid mononucleotideNAD+NMNAT/NADSYN90

The conversion of quinolinic acid to nicotinic acid mononucleotide represents a critical step catalyzed by quinolinic acid phosphoribosyltransferase (QPRT) [35] [16]. This enzyme demonstrates specific expression patterns, with high activity in astrocytes and neurons but limited expression in other cell types [16] [40]. QPRT activity requires phosphoribosyl pyrophosphate as a co-substrate and generates nicotinic acid mononucleotide as the product [35] [40].

Quinolinic acid phosphoribosyltransferase exhibits remarkable upregulation in response to oxidative stress, DNA damage, and therapeutic interventions including radiation and chemotherapy [16]. Malignant glioma cells demonstrate significantly elevated QPRT expression compared to normal astrocytes, enabling these cells to utilize quinolinic acid as an alternative NAD+ source during metabolic stress [16]. This metabolic adaptation contributes to therapeutic resistance and poor prognosis in brain tumors [16].

The final steps of NAD+ synthesis involve the conversion of nicotinic acid mononucleotide to nicotinic acid adenine dinucleotide by nicotinamide mononucleotide adenylyltransferases (NMNAT), followed by NAD+ formation through the action of NAD+ synthetase (NADSYN) [35] [37]. These enzymes utilize adenosine triphosphate as an energy source and glutamine as an amino donor for the final amidation reaction [35].

Research investigations have documented that approximately 6% of ingested tryptophan ultimately converts to quinolinic acid under normal physiological conditions [39]. The efficiency of tryptophan-to-NAD+ conversion demonstrates significant regulation by nutritional status, protein intake, and metabolic demands [39] [41]. Protein deficiency enhances the conversion efficiency, while caloric restriction reduces the overall flux through the pathway [39] [41].

The cellular distribution of NAD+ biosynthetic enzymes influences tissue-specific NAD+ production patterns [35] [18]. Hepatic tissues demonstrate the highest capacity for de novo NAD+ synthesis, with liver enzymes accounting for approximately 90% of total body NAD+ production from tryptophan [38]. Extrahepatic tissues rely primarily on salvage pathways utilizing nicotinamide or nicotinic acid for NAD+ regeneration [35] [37].

Pathological conditions significantly alter NAD+ biosynthesis from tryptophan [18] [17]. Neuroinflammation and immune activation induce IDO1 expression, redirecting tryptophan metabolism toward the kynurenine pathway and potentially compromising serotonin synthesis [18] [17]. This metabolic shift may contribute to depression and cognitive dysfunction observed in inflammatory conditions [17].

Therapeutic targeting of NAD+ biosynthesis has emerged as a promising strategy for various diseases [35] [38]. Inhibition of kynurenine pathway enzymes can modulate NAD+ levels and influence cellular metabolism [18]. Conversely, supplementation with NAD+ precursors including nicotinamide riboside or nicotinic acid can bypass the tryptophan-dependent synthesis route and restore NAD+ homeostasis [35] [38].

The regulation of NAD+ synthesis demonstrates complex interactions with circadian rhythms, aging, and metabolic stress [35] [38]. NAD+ levels decline with aging, potentially contributing to age-related metabolic dysfunction and neurodegenerative processes [35]. Understanding the mechanisms controlling tryptophan-to-NAD+ conversion provides insights into fundamental aspects of cellular metabolism and identifies potential therapeutic targets for age-related diseases [38].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

L-tryptophan is a white powder with a flat taste. An essential amino acid; occurs in isomeric forms. (NTP, 1992)
Solid; [Merck Index] White to slightly yellowish-white odorless solid; [HSDB] White powder; [Sigma-Aldrich MSDS]
Solid

Color/Form

Leaflets or plates from dilute alcohol
White to slightly yellowish-white ... crystals or crystalline powde

XLogP3

-1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

204.089877630 g/mol

Monoisotopic Mass

204.089877630 g/mol

Heavy Atom Count

15

Taste

FLAT TASTE
Slightly bitte

LogP

-1.06
-1.05 (LogP)
log Kow = -1.06
-1.06

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic fumes of /nitric oxide/.

Appearance

Solid powder

Melting Point

554 to 558 °F (Decomposes) (NTP, 1992)
282 °C (decomposes)
230 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8DUH1N11BX

Related CAS

27813-82-7

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 8 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Tryptophan may be useful in increasing serotonin production, promoting healthy sleep, managing depression by enhancing mental and emotional well-being, managing pain tolerance, and managing weight.

Therapeutic Uses

Tryptophan is a precursor of serotonin. Because CNS depletion of serotonin is considered to be involved in depression, tryptophan has been used in its treatment. Although it has been given alone, evidence of effectiveness is scant and tryptophan has generally been used as adjunctive therapy in depression. It has sometimes been given with pyridoxine and ascorbic acid, which are involved in its metabolism to serotonin
/EXPTL USE/: Inhibition of Walker 256 intramuscular carcinoma in rats by admin of l-tryptophan.
(L)-Tryptophan decreases sleep latency and slightly increases sleeping time without altering qualitative characteristics of polygraphic patterns during sleep in normal subjects. In insomniac patients, it increases sleeping time and decreases both sleep latency and number of awakenings.
Beneficial effects were observed when L-tryptophan was administered to 2 patients with myoclonus. In each case suspension of methylcellulose and water containing 1 g of (L)-tryptophan/15 mL was prepared and administered orally at a level of 10 g daily in 5 divided doses.
For more Therapeutic Uses (Complete) data for (L)-Tryptophan (11 total), please visit the HSDB record page.

Pharmacology

Tryptophan is critical for the production of the body's proteins, enzymes and muscle tissue. It is also essential for the production of niacin, the synthesis of the neurotransmitter serotonin and melatonin. Tryptophan supplements can be used as natural relaxants to help relieve insomnia. Tryptophan can also reduce anxiety and depression and has been shown to reduce the intensity of migraine headaches. Other promising indications include the relief of chronic pain, reduction of impulsivity or mania and the treatment of obsessive or compulsive disorders. Tryptophan also appears to help the immune system and can reduce the risk of cardiac spasms. Tryptophan deficiencies may lead to coronary artery spasms. Tryptophan is used as an essential nutrient in infant formulas and intravenous feeding. Tryptophan is marketed as a prescription drug (Tryptan) for those who do not seem to respond well to conventional antidepressants. It may also be used to treat those afflicted with seasonal affective disorder (a winter-onset depression). Tryptopan serves as the precursor for the synthesis of serotonin (5-hydroxytryptamine, 5-HT) and melatonin (N-acetyl-5-methoxytryptamine).
Tryptophan is the least plentiful of all 22 amino acids and an essential amino acid in humans (provided by food), Tryptophan is found in most proteins and a precursor of serotonin. Tryptophan is converted to 5-hydroxy-tryptophan (5-HTP), converted in turn to serotonin, a neurotransmitter essential in regulating appetite, sleep, mood, and pain. Tryptophan is a natural sedative and present in dairy products, meats, brown rice, fish, and soybeans. (NCI04)

MeSH Pharmacological Classification

Antidepressive Agents, Second-Generation

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AX - Other antidepressants
N06AX02 - Tryptophan

Mechanism of Action

A number of important side reactions occur during the catabolism of tryptophan on the pathway to acetoacetate. The first enzyme of the catabolic pathway is an iron porphyrin oxygenase that opens the indole ring. The latter enzyme is highly inducible, its concentration rising almost 10-fold on a diet high in tryptophan. Kynurenine is the first key branch point intermediate in the pathway. Kynurenine undergoes deamniation in a standard transamination reaction yielding kynurenic acid. Kynurenic acid and metabolites have been shown to act as antiexcitotoxics and anticonvulsives. A second side branch reaction produces anthranilic acid plus alanine. Another equivalent of alanine is produced further along the main catabolic pathway, and it is the production of these alanine residues that allows tryptophan to be classified among the glucogenic and ketogenic amino acids. The second important branch point converts kynurenine into 2-amino-3-carboxymuconic semialdehyde, which has two fates. The main flow of carbon elements from this intermediate is to glutarate. An important side reaction in liver is a transamination and several rearrangements to produce limited amounts of nicotinic acid, which leads to production of a small amount of NAD+ and NADP+.
Findings indicate that enhanced rates of serotonin turnover produced by (L)-tryptophan and physical restraint are associated with inhibition of thyroid-stimulating hormone (TSH) and stimulation of prolactin release from anterior pituitary in rats.
L-Tryptophan, an indispensable amino acid, serves as a precursor for several small molecules of functional significance including the vitamin niacin, the neurotransmitter serotonin, the metabolite tryptamine, and the pineal hormone melatonin. Increases in tryptophan have been shown to increase synthesis of the neurotransmitters in brain, blood, and other body organs.
Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/
The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome.
For more Mechanism of Action (Complete) data for (L)-Tryptophan (7 total), please visit the HSDB record page.

Vapor Pressure

2.1X10-9 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

27813-82-7
73-22-3
54-12-6

Absorption Distribution and Excretion

(L)-Tryptophan with plant oils in soft gelatin capsules permitted lower dosage than with usual dosage form. Max of free tryptophan in serum was achieved in 1st hr whereas 4-5 times as much would be required with tablets or hard gelatin capsules.
Absorption and Fate. Tryptophan is readily absorbed from the gastro-intestinal tract. Tryptophan is extensively bound to serum albumin. It is metabolized to serotonin and other metabolites, incl kynurenine derivatives, and excreted in the urine. Pyridoxine and ascorbic acid appear to be concerned in its metabolism.
Although the free amino acids dissolved in the body fluids are only a very small proportion of the body's total mass of amino acids, they are very important for the nutritional and metabolic control of the body's proteins. ... Although the plasma compartment is most easily sampled, the concentration of most amino acids is higher in tissue intracellular pools. Typically, large neutral amino acids, such as leucine and phenylalanine, are essentially in equilibrium with the plasma. Others, notably glutamine, glutamic acid, and glycine, are 10- to 50-fold more concentrated in the intracellular pool. Dietary variations or pathological conditions can result in substantial changes in the concentrations of the individual free amino acids in both the plasma and tissue pools. /Amino acids/
After ingestion, proteins are denatured by the acid in the stomach, where they are also cleaved into smaller peptides by the enzyme pepsin, which is activated by the increase in stomach acidity that occurs on feeding. The proteins and peptides then pass into the small intestine, where the peptide bonds are hydrolyzed by a variety of enzymes. These bond-specific enzymes originate in the pancreas and include trypsin, chymotrypsins, elastase, and carboxypeptidases. The resultant mixture of free amino acids and small peptides is then transported into the mucosal cells by a number of carrier systems for specific amino acids and for di- and tri-peptides, each specific for a limited range of peptide substrates. After intracellular hydrolysis of the absorbed peptides, the free amino acids are then secreted into the portal blood by other specific carrier systems in the mucosal cell or are further metabolized within the cell itself. Absorbed amino acids pass into the liver, where a portion of the amino acids are taken up and used; the remainder pass through into the systemic circulation and are utilized by the peripheral tissues. /Amino acids/
For more Absorption, Distribution and Excretion (Complete) data for (L)-Tryptophan (9 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic.
In Hartnup disease ... tryptophane appear/s/ in urine due to defective renal and intestinal absorption of tryptophane ... It is an intermediary metabolite in the synthesis of serotonin (5-hydroxytryptamine) and 5-hydroxyindole acetic acid (HIAA).
Patients with bladder cancer excreted significantly more kynurenic acid, acetylkynurenine, kynurenine, and 3-hydroxykynurenine after ingesting a loading dose of L-tryptophan than did control subjects with no known disease.
Tryptophan is metabolized in the liver by tryptophan pyrrolase and tryptophan hydroxylase. Metabolites include hydroxytryptophan, which is then converted to serotonin, and kynurenine derivatives. Some tryptophan is converted to nicotinic acid and nicotinamide. Pyridoxine and ascorbic acid are cofactors in the decarboxylation and hydroxylation, respectively, of tryptophan; pyridoxine apparently prevents the accumulation of the kynurenine metabolites.
Yields indole-3-pyruvic acid in man ... and in rats; yields tryptamine in guinea pigs. /From table/
For more Metabolism/Metabolites (Complete) data for (L)-Tryptophan (21 total), please visit the HSDB record page.

Associated Chemicals

Tryptophan (D);153-94-6
Tryptophan (DL); 54-12-6

Wikipedia

Tryptophan
�-Carbon_nitride

Drug Warnings

Since serotonin plays a role in inducing and maintaining sleep, l-tryptophan has been administered orally to increase brain levels of serotonin. Although a dose of 1 g significantly decreased sleep latency and total time awake without altering sleep patterns, the hypnotic action is observed only during the early part of the sleep cycle, is unpredictable, and is not characterized by a satisfactory dose-response relationship. Because the hypnotic action has not been confirmed in other studies, this use of l-tryptophan must be considered investigational and the drug is not recommended in routine clinical practice. In order to avoid central serotonergic toxicity, tryptophan should not be used in patients also receiving a monoamine oxidase inhibitor or the serotonin uptake inhibitor, fluoxetine (Prozac).
Tryptophan-containing products have been associated with the eosinophilia-myalgia syndrome. Other adverse effects that have been reported include nausea, headache, lightheadedness, and drowsiness.
An increased incidence of bladder tumours has been reported in mice given l-tryptophan orally as well as in cholesterol pellets embedded in the bladder lumen. However, there was no increase in tumour incidence when only high-dose, oral tryptophan was given.
Tryptophan has been associated with eosinophilia-myalgia syndrome; caution is advised in patients receiving the drug who develop some, but not all, of the symptoms of this syndrome. It should not be used in those with a history of eosinophilia-myalgia syndrome associated with tryptophan treatment.
For more Drug Warnings (Complete) data for (L)-Tryptophan (7 total), please visit the HSDB record page.

Biological Half Life

The biological half-life of tryptophan was reported to be 15.8 hr.

Use Classification

Cosmetics -> Antistatic

Methods of Manufacturing

Fermentation of natural or biologically available substances with Corynebacterium glutamicum; enzymatically from indole, pyruvic acid, and ammonia using microbial tryptophanase
Synthesis starting with beta-indolylaldehyde and hippuric acid; ... from hydantoin; alternate route starting with 3-indoleacetonitrile.

General Manufacturing Information

Tryptophan: ACTIVE
L-Tryptophan: ACTIVE
An essential amino acid for human development; precursor of serotonin.
60 mg of tryptophan is approx equiv to 1.0 mg of niacin. /Tryptophan/
The amino acids that are incorporated into mammalian protein are alpha-amino acids, with the exception of proline, which is an alpha-imino acid. This means that they have a carboxyl group, an amino nitrogen group, and a side chain attached to a central alpha-carbon. Functional differences among the amino acids lie in the structure of their side chains. In addition to differences in size, these side groups carry different charges at physiological pH (e.g., nonpolar, uncharged but polar, negatively charged, positively charged); some groups are hydrophobic (e.g., branched chain and aromatic amino acids) and some hydrophilic (most others). These side chains have an important bearing on the ways in which the higher orders of protein structure are stabilized and are intimate parts of many other aspects of protein function.

Analytic Laboratory Methods

Method: AOAC 960.47; Procedure: microbiological, turbidimetric and titrimetric methods; Analyte: tryptophan; Matrix: vitamin preparations; Detection Limit: not provided.
Method: AOAC 988.15; Procedure: ion exchange chromatographic method; Analyte: tryptophan; Matrix: foods and food & feed ingredients; Detection Limit: not provided.
TECHNIQUE OF DOUBLE-BEAM FLUORESCENCE SPECTROPHOTOMETRY FOR DETERMINATION OF TRYPTOPHAN IN PROTEINS.
Determination of tryptophan in foods by isocratic reversed-phase HPLC.

Clinical Laboratory Methods

The plasma levels of 5-HT and its metabolites were determined by a HPLC system coupled with an amperometric detector. The HPLC system uses a reversed-phase column IRICA RP-18, with 4-hydroxyphenylacetic acid as internal std. The detection sensitivity of the HPLC system for 5-HTP, 5-HT, tryptophan, and 5-HIAA was 6.0, 7.1, 17.5, and 7.6 pg, resptively, with recovery rates of apprx 99% and intrassay relative standard deviations of <5%
An HPLC method for the determination of tryptophan and its metabolites in maternal and umbilical cord plasma is described. Chromatography was carried out on a column packed with 10 um IRICA RP-18 using as mobile phase a mixture of 0.1 M NaOAc, 0.1 M citric acid, 0.03 mM Na2EDTA, and 5-30% acetonitrile or 10-37% MeOH. Recovery range was99.0-100.7% for tryptophan and its metabolites. Interassay relative standard deviation was in the range of 1.5-5.7% for tryptophan and its metabolites. Detection limits were <150 pg/ml for 5-HTP, 177.5 pg/ml for 5-HT): 190 pg/ml for 5-HIAA, 437 pg/ml for tryptophan. The detection limits for 5-HT and 5-HIAA were sufficient for clinical determination of pregnancy. The method was applied to the determination of tryptophan and metabolites in maternal vein plasma and in umbilical artery and vein plasma.
A capillary electrophoresis method for separation and detection with time-of-flight mass spectrometry is described for tryptophan metabolites in the kynurenic pathway...
A liquid chromatographic-tandem mass spectrometric method measures 3-hydroxykynurenine and 3-hydroxyanthranilic acid in addition to tryptophan and kynurenine both intra- and extracellularly. After reversed phase HPLC separation, the compounds were detected in the MS positive multiple reaction monitoring mode...

Storage Conditions

Protect from light

Interactions

Acetylsalicylic acid reduced serum-protein binding of tryptophan in man, causing rise in free serum tryptophan. Changes in metabolic pattern also occurred, with increased urinary excretion of xanthurenic acid and 3-hydroxylkynurenine and decreased excretion of 3-hydroxyanthranilic acid.
Although tryptophan has been given to patients receiving MAOIs in the belief that clinical efficacy may be improved, it should be noted that the adverse effects may also be potentiated.
Use of tryptophan with drugs that inhibit the reuptake of serotonin may exacerbate the adverse effects of the latter and precipitate the serotonin syndrome.
There have been occasional reports of sexual disinhibition in patients taking tryptophan with phenothiazines or benzodiazepines.
For more Interactions (Complete) data for (L)-Tryptophan (16 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
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2: Badawy AA. Targeting tryptophan availability to tumors: the answer to immune escape? Immunol Cell Biol. 2018 Jun 10. doi: 10.1111/imcb.12168. [Epub ahead of print] PubMed PMID: 29888434.
3: Wu T, Xu J, Xie W, Yao Z, Yang H, Sun C, Li X. Pseudomonas aeruginosa L10: A Hydrocarbon-Degrading, Biosurfactant-Producing, and Plant-Growth-Promoting Endophytic Bacterium Isolated From a Reed (Phragmites australis). Front Microbiol. 2018 May 25;9:1087. doi: 10.3389/fmicb.2018.01087. eCollection 2018. PubMed PMID: 29887849; PubMed Central PMCID: PMC5980988.
4: Shima K, Kaeding N, Ogunsulire IM, Kaufhold I, Klinger M, Rupp J. Interferon-γ interferes with host cell metabolism during intracellular Chlamydia trachomatis infection. Cytokine. 2018 Jun 6. pii: S1043-4666(18)30237-0. doi: 10.1016/j.cyto.2018.05.039. [Epub ahead of print] PubMed PMID: 29885991.
5: Fuentes-Lemus E, Silva E, Barrias P, Aspee A, Escobar E, Lorentzen LG, Carroll L, Leinisch F, Davies MJ, López-Alarcón C. Aggregation of α- and β- caseins induced by peroxyl radicals involves secondary reactions of carbonyl compounds as well as di-tyrosine and di-tryptophan formation. Free Radic Biol Med. 2018 Jun 7. pii: S0891-5849(18)31009-8. doi: 10.1016/j.freeradbiomed.2018.06.005. [Epub ahead of print] PubMed PMID: 29885785.
6: Pal S, Aute R, Sarkar P, Bose S, Deshmukh MV, Chattopadhyay A. Constrained dynamics of the sole tryptophan in the third intracellular loop of the serotonin(1)(A) receptor. Biophys Chem. 2018 Jun 1;240:34-41. doi: 10.1016/j.bpc.2018.05.008. [Epub ahead of print] PubMed PMID: 29885563.
7: Sun SL, Yang WL, Fang WW, Zhao YX, Guo L, Dai YJ. The plant growth-promoting rhizobacterium Variovorax boronicumulans CGMCC 4969 regulates the level of indole-3-acetic acid synthesized from indole-3-acetonitrile. Appl Environ Microbiol. 2018 Jun 8. pii: AEM.00298-18. doi: 10.1128/AEM.00298-18. [Epub ahead of print] PubMed PMID: 29884755.
8: Yu E, Papandreou C, Ruiz-Canela M, Guasch-Ferre M, Clish CB, Dennis C, Liang L, Corella D, Fitó M, Razquin C, Lapetra J, Estruch R, Ros E, Cofán M, Arós F, Toledo E, Serra-Majem L, Sorlí JV, Hu FB, Martinez-Gonzalez MA, Salas-Salvado J. Association of Tryptophan Metabolites with Incident Type 2 Diabetes in the PREDIMED Trial: A Case-Cohort Study. Clin Chem. 2018 Jun 8. pii: clinchem.2018.288720. doi: 10.1373/clinchem.2018.288720. [Epub ahead of print] PubMed PMID: 29884676.
9: Castro NSS, Laia CAT, Maiti BK, Cerqueira NMFSA, Moura I, Carepo MSP. Small phospho-donors phosphorylate MorR without inducing protein conformational changes. Biophys Chem. 2018 May 31;240:25-33. doi: 10.1016/j.bpc.2018.05.009. [Epub ahead of print] PubMed PMID: 29883882.
10: Miękus N, Olędzka I, Harshkova D, Liakh I, Plenis A, Kowalski P, Bączek T. Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples. Int J Mol Sci. 2018 May 24;19(6). pii: E1560. doi: 10.3390/ijms19061560. PubMed PMID: 29882927.
11: Michaelian K. Homochirality through Photon-Induced Denaturing of RNA/DNA at the Origin of Life. Life (Basel). 2018 Jun 6;8(2). pii: E21. doi: 10.3390/life8020021. PubMed PMID: 29882802.
12: Liu Y, Hou H, Jiang X, Wang P, Dai X, Chen W, Gao L, Xia T. A WD40 Repeat Protein from Camellia sinensis Regulates Anthocyanin and Proanthocyanidin Accumulation through the Formation of MYB⁻bHLH⁻WD40 Ternary Complexes. Int J Mol Sci. 2018 Jun 6;19(6). pii: E1686. doi: 10.3390/ijms19061686. PubMed PMID: 29882778.
13: Youssef A, von Koschembahr A, Caillat S, Corre S, Galibert MD, Douki T. 6-Formylindolo[3,2-b]carbazole (FICZ) is a Very Minor Photoproduct of Tryptophan at Biologically Relevant Doses of UVB and Simulated Sunlight. Photochem Photobiol. 2018 Jun 8. doi: 10.1111/php.12950. [Epub ahead of print] PubMed PMID: 29882277.
14: Cao XY, Wang S, Tian SQ, Lou H, Kong YC, Yang ZJ, Liu JL. Spectroscopic and molecular modeling studies on the interactions of fluoranthene with bovine hemoglobin. Spectrochim Acta A Mol Biomol Spectrosc. 2018 May 30;203:301-307. doi: 10.1016/j.saa.2018.05.091. [Epub ahead of print] PubMed PMID: 29879645.
15: Yamashita-Kawanishi N, Sawanobori R, Matsumiya K, Uema A, Chambers JK, Uchida K, Shimakura H, Tsuzuki M, Chang CY, Chang HW, Haga T. Detection of felis catus papillomavirus type 3 and 4 DNA from squamous cell carcinoma cases of cats in Japan. J Vet Med Sci. 2018 Jun 5. doi: 10.1292/jvms.18-0089. [Epub ahead of print] PubMed PMID: 29877210.
16: Bolchi C, Bavo F, Regazzoni L, Pallavicini M. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction. Amino Acids. 2018 Jun 6. doi: 10.1007/s00726-018-2599-2. [Epub ahead of print] PubMed PMID: 29876689.
17: Peng J, Xiao Y, Li W, Yang Q, Tan L, Jia Y, Qu Y, Qian Z. Photosensitizer Micelles Together with IDO Inhibitor Enhance Cancer Photothermal Therapy and Immunotherapy. Adv Sci (Weinh). 2018 Feb 26;5(5):1700891. doi: 10.1002/advs.201700891. eCollection 2018 May. PubMed PMID: 29876215; PubMed Central PMCID: PMC5979747.
18: DeLuca JA, Allred KF, Menon R, Riordan R, Weeks BR, Jayaraman A, Allred CD. Bisphenol-A alters microbiota metabolites derived from aromatic amino acids and worsens disease activity during colitis. Exp Biol Med (Maywood). 2018 Jan 1:1535370218782139. doi: 10.1177/1535370218782139. [Epub ahead of print] PubMed PMID: 29874946.
19: Gao J, Lv J, Wu H, Dai Y, Nasir M. Impacts of wheat straw addition on dissolved organic matter characteristics in cadmium-contaminated soils: Insights from fluorescence spectroscopy and environmental implications. Chemosphere. 2018 Feb;193:1027-1035. doi: 10.1016/j.chemosphere.2017.11.112. Epub 2017 Nov 21. PubMed PMID: 29874729.
20: McKay MJ, Martfeld AN, De Angelis AA, Opella SJ, Greathouse DV, Koeppe RE 2nd. Control of Transmembrane Helix Dynamics by Interfacial Tryptophan Residues. Biophys J. 2018 Jun 5;114(11):2617-2629. doi: 10.1016/j.bpj.2018.04.016. PubMed PMID: 29874612.

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